

Pictilisib preclinical studies in breast cancer models

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Compound Focus: Pictilisib

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Pictilisib Preclinical Profile & Efficacy

The table below summarizes the core characteristics and key preclinical findings for **Pictilisib**.

Aspect	Preclinical Findings
Drug Class	Potent, selective oral inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) [1].
Mechanism of Action	Binds to ATP-binding pocket of PI3K, preventing formation of PIP3 and inhibiting downstream AKT/mTOR signaling pathway; pan-PI3K inhibitor (all four isoforms: p110 α , p110 β , p110 δ , p110 γ) [1].
Single-Agent Activity	Antitumor activity in breast cancer models with PIK3CA mutations and/or HER2 amplification ; also active in some models without these mutations [1].

| **Synergistic Combinations** | • **With Taxanes**: Increased antitumor activity and apoptotic cell death in multiple breast cancer xenografts [1]. • **With Trastuzumab**: Synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines [1]. • **With Anti-Angiogenics**: Inhibited growth of activated human endothelial cells, suggesting potential antiangiogenic activity [1]. | | **Predictive Biomarkers** | **PIK3CA mutations** predictive of sensitivity in preclinical models [2]; one study showed higher drug uptake in PIK3CA-mutated MCF-7 cells vs. wild-type MDA-MB-231 cells [2]. |

Preclinical Experimental Models & Protocols

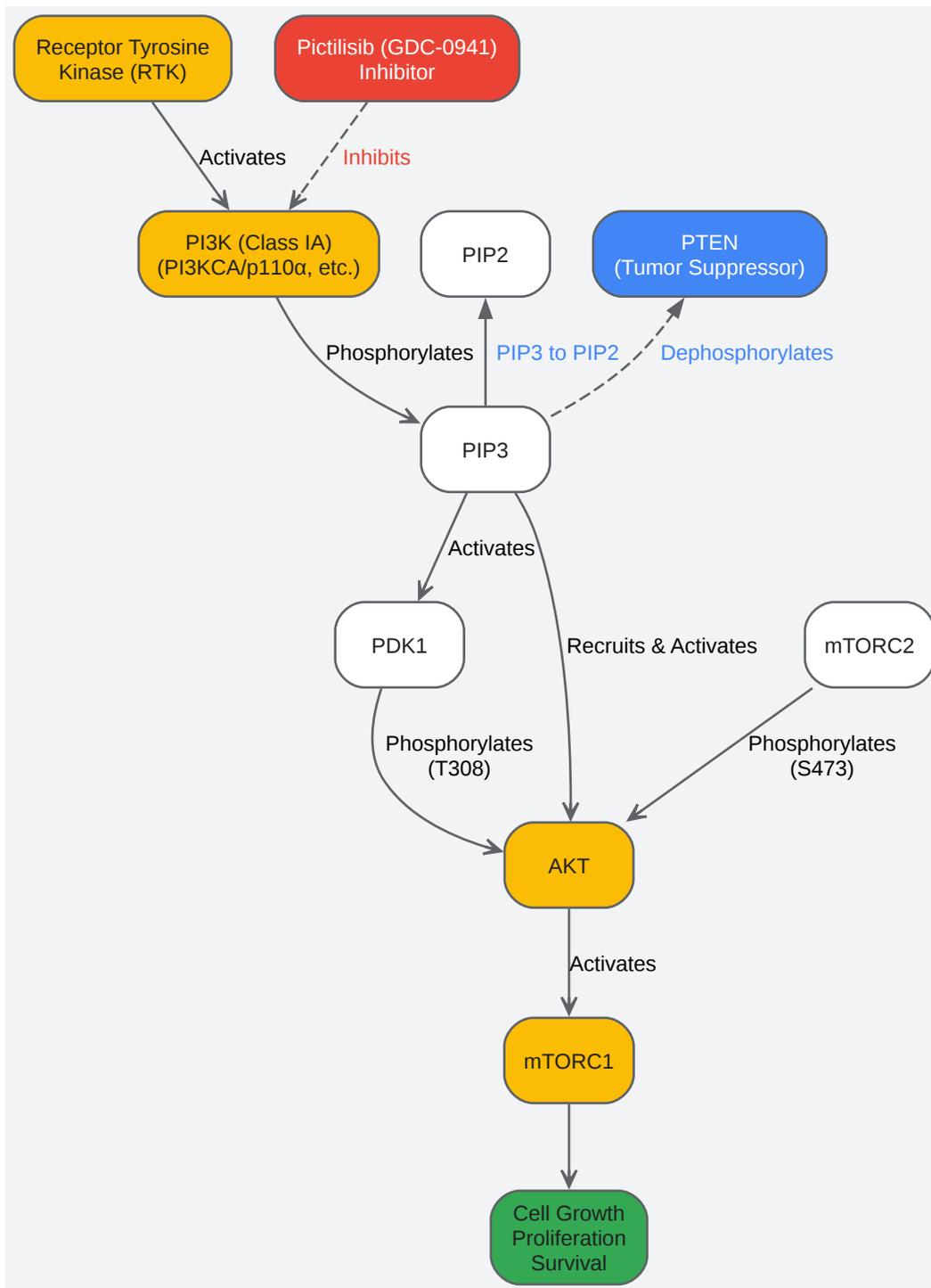
Preclinical studies utilized standard *in vitro* and *in vivo* models. Key methodological details are outlined below.

Experimental Element	Protocol Details
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| **Cell Lines** | • **MCF-7**: ER+, PIK3CA-mutated (**pictilisib**-sensitive) [2]. • **MDA-MB-231**: Triple-negative, PIK3CA wild-type (**pictilisib**-insensitive) [2]. • **HER2-amplified cell lines** (unspecified) used in combination studies with trastuzumab [1]. || **In Vivo Models** | Multiple breast cancer xenograft models in mice [1]. || **Key Assays** | • **Western Blot**: Confirmed target engagement by assessing phosphorylation of AKT (Ser473) and other downstream effectors [2]. • **Cell Proliferation/Viability Assays**: Used to determine IC50 values and synergistic effects in combination therapies [1]. • **Micro-PET Imaging**: Utilized [¹¹C]-**pictilisib** to non-invasively visualize drug uptake and distribution, showing higher uptake in PIK3CA-mutated xenografts [2]. |

PIC3K/AKT/mTOR Pathway & Pictilisib Inhibition

The diagram below illustrates the signaling pathway targeted by **Pictilisib** and its points of inhibition.



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This diagram shows the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in breast cancer. **Pictilisib** acts as a pan-PI3K inhibitor, binding to the ATP-binding site of Class I PI3K enzymes to prevent the formation of PIP3, a key secondary messenger [1] [3]. This inhibition blocks downstream signaling through AKT and mTOR, reducing cancer cell proliferation and survival.

Insights for Research and Development

- **Luminal B Subtype Sensitivity:** A preoperative window-of-opportunity study showed that adding **Pictilisib** to anastrozole significantly reduced the proliferation marker Ki-67 in **Luminal B** primary breast cancers, but not in Luminal A tumors [4]. This suggests that **tumor molecular subtype may be a critical factor** in predicting treatment response, potentially independent of PIK3CA mutation status.
- **Toxicity as a Limiting Factor:** Clinical trials noted that **Pictilisib**'s efficacy was likely limited by toxicity, which often required dose reductions [5] [6]. This highlights a common challenge with pan-PI3K inhibitors and spurred the development of **more selective PI3K α inhibitors**, such as Alpelisib, which may offer a better therapeutic window [7] [6].

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